Montelukast - 142522-28-9

Montelukast

Catalog Number: EVT-1201619
CAS Number: 142522-28-9
Molecular Formula: C35H36ClNO3S
Molecular Weight: 586.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Montelukast is a selective cysteinyl leukotriene receptor antagonist with anti-inflammatory and bronchodilating activities. Upon administration, montelukast selectively and competitively blocks the cysteinyl leukotriene 1 (CysLT1) receptor, preventing binding of the inflammatory mediator leukotriene D4 (LTD4). Inhibition of LTD4 activity results in inhibition of leukotriene-mediated inflammatory events including migration of eosinophils and neutrophils, adhesion of leukocytes to vascular endothelium, monocyte and neutrophil aggregation, increased airway edema, increased capillary permeability, and bronchoconstriction. The CysLT1 receptor is found in a number of tissues including spleen, lung, placenta, small intestine, and nasal mucosa, and in a variety of cell types including monocyte/macrophages, mast cells, eosinophils, CD34-positive hemopoietic progenitor cells, neutrophils and endothelial cells.
Montelukast is an orally available leukotriene receptor antagonist which is widely used for the prophylaxis and chronic treatment of asthma and has been linked to rare cases of clinically apparent liver injury.
Montelukast, also known as singulair or brondilat, belongs to the class of organic compounds known as linear 1, 3-diarylpropanoids. These are organic compounds with a structure based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together. Montelukast is a drug which is used for the treatment of asthma. Montelukast is considered to be a practically insoluble (in water) and relatively neutral molecule. Montelukast has been detected in multiple biofluids, such as urine and blood. Within the cell, montelukast is primarily located in the cytoplasm and membrane (predicted from logP). Montelukast can be converted into montelukast nitrile.
Source

Montelukast was developed by Merck & Co. and received approval from the U.S. Food and Drug Administration in 1998. It is derived from a series of synthetic processes involving various chemical precursors.

Classification

Montelukast belongs to the class of medications known as leukotriene receptor antagonists. It is classified chemically as a benzoate derivative and has a molecular formula of C_35H_36ClN_5O_3S.

Synthesis Analysis

Montelukast can be synthesized through several methods, each involving different starting materials and reaction conditions.

Methods

  1. Traditional Synthesis: The synthesis typically involves the reaction of 1-(mercaptomethyl)-cyclopropaneacetic acid with various coupling agents to form the final product. This method has been detailed in patents where the process includes multiple steps such as forming intermediates and purifying the final compound through crystallization or chromatography .
  2. Microreactor Technology: A more recent method employs microreactor technology, which allows for more controlled reaction conditions and improved yields. In this method, 1-(mercaptomethyl)-cyclopropaneacetic acid is reacted with a quinolinediol compound in an organic solvent at controlled temperatures .
  3. Purification Techniques: After synthesis, montelukast is often purified using high-performance liquid chromatography (HPLC) to remove impurities and achieve high purity levels exceeding 99% .
Molecular Structure Analysis

Montelukast's molecular structure can be described as follows:

  • Chemical Structure: Montelukast contains a benzoate moiety linked to a cyclopropyl group and a quinoline ring system.
  • Molecular Data:
    • Molecular Formula: C_35H_36ClN_5O_3S
    • Molecular Weight: 586.2 g/mol
    • Structural Representation: The compound features multiple functional groups including a sulfonamide and a chloro group, which contribute to its biological activity.
Chemical Reactions Analysis

Montelukast undergoes various chemical reactions during its synthesis:

  1. Formation of Intermediates: The initial reaction involves creating a dianion from 1-(mercaptomethyl)-cyclopropaneacetic acid, which then reacts with other compounds to form montelukast.
  2. Coupling Reactions: The key step involves coupling the activated intermediate with the quinolinediol derivative using coupling agents like paratoluensulfonyl chloride.
  3. Purification Reactions: After synthesis, montelukast is typically purified through crystallization or chromatography to remove by-products and achieve desired purity levels .
Mechanism of Action

Montelukast exerts its therapeutic effects by selectively blocking the cysteinyl leukotriene receptor (CysLT1).

  • Process:
    • Upon administration, montelukast binds to CysLT1 receptors located on airway smooth muscle cells.
    • This binding inhibits the action of leukotrienes, which are inflammatory mediators that lead to bronchoconstriction and increased mucus secretion.
  • Data: Clinical studies have shown that montelukast significantly reduces asthma symptoms and improves lung function in patients with asthma.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Montelukast is typically presented as a white to off-white powder.
  • Solubility: It is sparingly soluble in water but soluble in organic solvents such as methanol and acetonitrile.

Chemical Properties

  • Stability: Montelukast is stable under normal storage conditions but should be protected from light and moisture.
  • pH Range: The optimal pH for stability is typically between 5.0 and 6.0.

Relevant Data

  • Melting Point: Approximately 200 °C.
  • Partition Coefficient (log P): Approximately 4.4, indicating lipophilicity which aids in its absorption.
Applications

Montelukast is primarily used in clinical settings for:

  • Asthma Management: It is prescribed for both adults and children to prevent asthma attacks.
  • Allergic Rhinitis Treatment: Montelukast alleviates symptoms associated with seasonal allergies.
  • Exercise-Induced Bronchoconstriction: It can be used prophylactically before exercise in susceptible individuals.

Properties

CAS Number

142522-28-9

Product Name

Montelukast

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid

Molecular Formula

C35H36ClNO3S

Molecular Weight

586.2 g/mol

InChI

InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-/m1/s1

InChI Key

UCHDWCPVSPXUMX-TZIWLTJVSA-N

SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O

Solubility

mixes with water (>100 mg/ml, 25 C)
In water, 3.6X10-6 mg/L at 25 °C (est)
8.20e-06 g/L

Synonyms

MK 0476
MK-0476
montelukast
montelukast sodium
Singulair
sodium 1-(((1-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropylacetate

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.